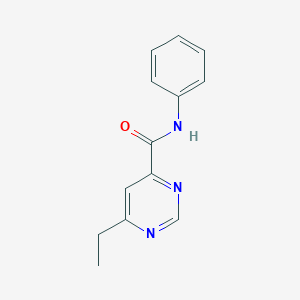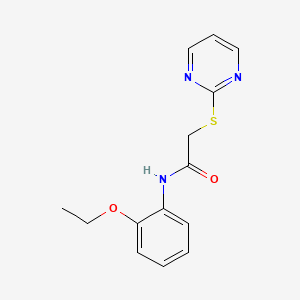![molecular formula C11H11ClN2S B15115413 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole](/img/structure/B15115413.png)
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-chlorophenyl group attached to a sulfur atom, which is further connected to a methyl-substituted imidazole ring. The presence of the chlorophenyl group and the sulfur linkage imparts unique chemical properties to this compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Chlorophenyl halides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Substituted chlorophenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate: Similar structure with an additional carboxylate group, which may alter its chemical properties and biological activities.
This compound-4,5-diphenyl:
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group and a sulfur linkage to the imidazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H11ClN2S |
|---|---|
Molekulargewicht |
238.74 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methylimidazole |
InChI |
InChI=1S/C11H11ClN2S/c1-14-7-6-13-11(14)15-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
HMJXOWFLRDSCKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15115343.png)

![3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15115354.png)

![2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B15115371.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15115388.png)
![butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15115394.png)
![N-{1-[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B15115402.png)
![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115409.png)
![3-(4-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115418.png)
![3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15115428.png)
![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15115432.png)
![1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115435.png)

